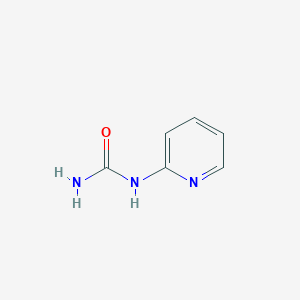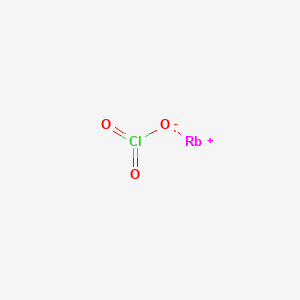
ナトリウムアマルガム
説明
Sodium amalgam is an alloy of mercury and sodium, commonly denoted as Na(Hg). It is used in various chemical reactions as a strong reducing agent. The term amalgam refers to alloys, intermetallic compounds, and solutions involving mercury as a major component. Sodium amalgam is less dangerously reactive toward water compared to solid sodium and is often used as an aqueous suspension .
科学的研究の応用
Sodium amalgam has a wide range of applications in scientific research:
Chemistry: It is used as a powerful reducing agent in various organic and inorganic reactions.
Biology: Sodium amalgam is used in the preparation of certain biological reagents.
Medicine: It has applications in the synthesis of pharmaceutical compounds.
Industry: Sodium amalgam is used in the production of high-pressure sodium lamps and in the chlor-alkali process for producing chlorine and sodium hydroxide
作用機序
Sodium amalgam, also known as sodium mercury amalgam, is an alloy of mercury and sodium. It is often used in reactions as a strong reducing agent due to its better handling properties compared to solid sodium .
Target of Action
The primary target of sodium amalgam is the reactant in a reduction reaction. Sodium amalgam acts as a reducing agent, donating electrons to other substances in a chemical reaction .
Mode of Action
Sodium amalgam interacts with its targets by donating electrons, thereby reducing the target substance. This electron donation results in the conversion of the target substance to a reduced state .
Biochemical Pathways
Sodium amalgam is often used in organic chemistry for the reduction of aromatic ketones to hydrols . It is also used in the Emde degradation , a process that involves the reduction of nitroalkanes to primary amines.
Result of Action
The result of sodium amalgam’s action is the reduction of the target substance. For example, in the reduction of aromatic ketones, the ketone is converted to a hydrol .
Action Environment
The efficacy and stability of sodium amalgam can be influenced by environmental factors. For instance, it is less dangerously reactive toward water and is often used as an aqueous suspension . The formation of sodium amalgam is exothermic and can be dangerous, causing localized boiling of mercury . Therefore, its synthesis is usually conducted in a fume hood and often performed using air-free techniques .
生化学分析
Biochemical Properties
Sodium amalgam is known for its role in biochemical reactions. It is used in organic chemistry as a powerful reducing agent
Cellular Effects
It is known that Sodium amalgam is less dangerously reactive toward water and is often used as an aqueous suspension
Molecular Mechanism
It is known that Sodium amalgam is a by-product of chlorine made by mercury cell electrolysis . In this process, brine (concentrated sodium chloride solution) is electrolysed between a liquid mercury cathode and a titanium or graphite anode. Chlorine is formed at the anode, while sodium formed at the cathode dissolves into the mercury, making Sodium amalgam
Temporal Effects in Laboratory Settings
It is known that Sodium amalgam may be prepared in the laboratory by dissolving sodium metal in mercury
Metabolic Pathways
It is known that Sodium amalgam is a by-product of chlorine made by mercury cell electrolysis . This suggests that it may be involved in metabolic pathways related to this process.
Transport and Distribution
It is known that Sodium amalgam is less dangerously reactive toward water and is often used as an aqueous suspension . This suggests that it may have some influence on its localization or accumulation.
準備方法
Synthetic Routes and Reaction Conditions: Sodium amalgam can be prepared in the laboratory by dissolving sodium metal in mercury or vice versa. The process is exothermic, releasing heat and causing localized boiling of mercury, which can generate sparks. Therefore, the formation is usually conducted in a fume hood and often performed using air-free techniques, such as synthesis under anhydrous liquid paraffin .
Industrial Production Methods: In industrial settings, sodium amalgam is a by-product of chlorine production via mercury cell electrolysis. In this process, brine (concentrated sodium chloride solution) is electrolyzed between a liquid mercury cathode and a titanium or graphite anode. Chlorine is formed at the anode, while sodium formed at the cathode dissolves into the mercury, creating sodium amalgam .
化学反応の分析
Types of Reactions: Sodium amalgam undergoes various types of reactions, primarily reduction reactions. It is used as a reducing agent in organic chemistry, such as in the Emde degradation and the reduction of aromatic ketones to hydrols .
Common Reagents and Conditions: Sodium amalgam is often used in aqueous suspensions to reduce the reactivity toward water. It reacts with water to produce sodium hydroxide and hydrogen gas. In organic reactions, it is used under controlled conditions to ensure safety and efficiency .
Major Products: The major products formed from reactions involving sodium amalgam include reduced organic compounds, sodium hydroxide, and hydrogen gas .
類似化合物との比較
Potassium amalgam: An alloy of potassium and mercury, used similarly as a reducing agent.
Calcium amalgam: An alloy of calcium and mercury, also used as a reducing agent.
Lithium amalgam: An alloy of lithium and mercury, used in specialized reduction reactions.
Uniqueness: Sodium amalgam is unique due to its balance of reactivity and safety. It is less reactive toward water compared to pure sodium, making it easier to handle in various chemical processes. Its ability to act as a strong reducing agent while being stabilized by mercury makes it a valuable reagent in both laboratory and industrial settings .
特性
IUPAC Name |
mercury;sodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGFBOZCAJSGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na].[Hg] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HgNa | |
| Record name | sodium amalgam | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_amalgam | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12333-31-2 | |
| Record name | Mercury, compd. with sodium (2:5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12333-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10431583 | |
| Record name | Sodium amalgam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11110-52-4 | |
| Record name | Sodium amalgam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11110-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium amalgam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium mercury amalgam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)













